molecular formula C19H14N2O3S B2746765 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 888409-64-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2746765
CAS No.: 888409-64-1
M. Wt: 350.39
InChI Key: SUGYBOICQSSNKE-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the benzothiazole and chromene moieties, contribute to its diverse chemical reactivity and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

  • Formation of Benzothiazole Intermediate: : The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

  • Chromene Synthesis: : The chromene moiety is synthesized separately through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester in the presence of a base, such as sodium ethoxide.

  • Coupling Reaction: : The final step involves the coupling of the benzothiazole intermediate with the chromene derivative. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of benzothiazole and chromene exhibit significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene moieties in its structure This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these moieties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-8-16-17(11(10)2)20-19(25-16)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYBOICQSSNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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